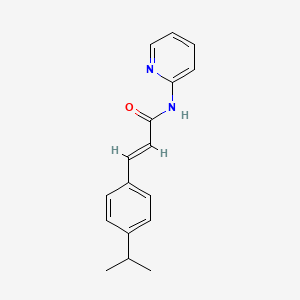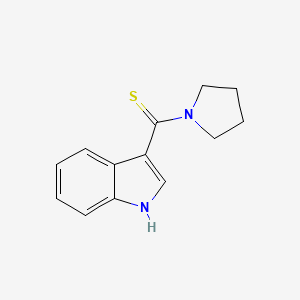
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide (IPA-3) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. IPA-3 is a small molecule inhibitor that has been found to inhibit the activity of Rho GTPases, which are important regulators of the cytoskeleton and cell migration. In
科学研究应用
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide has been found to have various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by targeting Rho GTPases. In neurobiology, this compound has been found to inhibit the activity of Rho GTPases in the brain, leading to improved cognitive function and memory. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart disease.
作用机制
The mechanism of action of 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide involves the inhibition of Rho GTPases, which are important regulators of the cytoskeleton and cell migration. Rho GTPases play a crucial role in various cellular processes, including cell proliferation, migration, and survival. By inhibiting the activity of Rho GTPases, this compound can alter the cytoskeleton and cell migration, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell migration, cell proliferation, and induction of apoptosis. In cancer cells, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting Rho GTPases. In the brain, this compound has been found to improve cognitive function and memory by inhibiting the activity of Rho GTPases. In the heart, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart disease.
实验室实验的优点和局限性
3-(4-isopropylphenyl)-N-2-pyridinylacrylamide has several advantages for lab experiments, including its high purity and specificity for Rho GTPases. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the concentration and duration of this compound exposure in experiments to avoid potential toxic effects.
未来方向
There are several future directions for research on 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide, including its potential use in combination therapy for cancer treatment, its role in neurodegenerative diseases, and its effects on other cellular processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for use in various experiments. This compound has been found to have various scientific research applications, including cancer research, neurobiology, and cardiovascular research. Its mechanism of action involves the inhibition of Rho GTPases, leading to various physiological effects. While this compound has several advantages for lab experiments, careful consideration should be given to its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on this compound, which could lead to new discoveries in various fields of research.
合成方法
The synthesis of 3-(4-isopropylphenyl)-N-2-pyridinylacrylamide involves the reaction of 4-isopropylphenylboronic acid and 2-pyridinylacrylamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for use in various research applications.
属性
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(2)15-9-6-14(7-10-15)8-11-17(20)19-16-5-3-4-12-18-16/h3-13H,1-2H3,(H,18,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUZIGEWJCBNK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)


![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)
![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)
![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)